molecular formula C4H9O3P B3137854 2-Ethylvinylphosphonic acid CAS No. 443118-99-8

2-Ethylvinylphosphonic acid

Cat. No. B3137854
CAS RN: 443118-99-8
M. Wt: 136.09 g/mol
InChI Key: ZZAAVUMOAPEEJN-ONEGZZNKSA-N
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Description

2-Ethylvinylphosphonic acid (EVPA) is an organic compound with the molecular formula C4H9O3P . It is a useful research chemical and has a molecular weight of 136.09 .


Synthesis Analysis

The synthesis of phosphonic acids, such as this compound, can be achieved through various methods . These methods include the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure, which involves a two-step reaction that makes use of bromotrimethylsilane followed by methanolysis . Other methods involve the use of dialkyl or diaryl phosphonate, dichlorophosphine or dichlorophosphine oxide, phosphonodiamide, or by oxidation of phosphinic acid .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom . The InChI Key for this compound is ZZAAVUMOAPEEJN-UHFFFAOYSA-N .

Scientific Research Applications

Polymer Modification and Latex Production
2-Chloroethylphosphonic acid, a compound structurally similar to 2-Ethylvinylphosphonic acid, has been explored for its potential in the modification of polymers and enhancement of latex production. The fixation of this compound on 1,4-polyisoprene chains was investigated to prepare derivatives with prolonged stimulating activity, potentially benefiting the latex production by the rubber tree (Hevea brasiliensis). This approach involved a two-step chemical modification process, suggesting an innovative pathway for enhancing the utility and efficiency of latex production materials (Derouet, Cauret, & Brosse, 2003).

Adhesive Polymer Synthesis
2-(Dihydroxyphosphoryl)ethyloxy-α-methyl-substituted methacrylic acids, which bear resemblance to this compound in structure and properties, were synthesized for use in adhesive polymers. These monomers exhibited good solubility in water, hydrolytic stability, and distinct behavior during radical polymerization, marking their potential in creating versatile adhesive solutions with robust properties (Moszner et al., 2001).

Corrosion Inhibition
Ethyl hydrogen [(methoxyphenyl)(methylamino)methyl]phosphonate derivatives, related in function to this compound, were synthesized and studied for their effectiveness in inhibiting the corrosion of mild steel. This investigation presented valuable insights into the potential of phosphonic acid derivatives in protecting industrial materials from corrosive damage, marking a significant stride in material preservation technologies (Djenane, Chafaa, Chafai, Kerkour, & Hellal, 2019).

Bioprosthetic Tissue Anticalcification
Compounds like 2-(2-mercaptoethylamino)ethylidene–1,1-bisphosphonic acid, structurally analogous to this compound, were synthesized and reported to significantly inhibit long-term calcification of bioprosthetic heart valve tissues. This discovery holds profound implications for the longevity and performance of bioprosthetic implants, contributing to the advancement of biomedical materials (Alferiev, Connolly, & Levy, 2005).

properties

IUPAC Name

[(E)-but-1-enyl]phosphonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9O3P/c1-2-3-4-8(5,6)7/h3-4H,2H2,1H3,(H2,5,6,7)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZAAVUMOAPEEJN-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CP(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/P(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9O3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethylvinylphosphonic acid
Reactant of Route 2
2-Ethylvinylphosphonic acid
Reactant of Route 3
2-Ethylvinylphosphonic acid
Reactant of Route 4
2-Ethylvinylphosphonic acid
Reactant of Route 5
2-Ethylvinylphosphonic acid
Reactant of Route 6
2-Ethylvinylphosphonic acid

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